molecular formula C16H13NO B11874762 1-(4-Methoxyphenyl)isoquinoline CAS No. 36710-74-4

1-(4-Methoxyphenyl)isoquinoline

Cat. No.: B11874762
CAS No.: 36710-74-4
M. Wt: 235.28 g/mol
InChI Key: VRGXPRJRDIGSKC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines. This compound features a methoxy group attached to the phenyl ring, which is further connected to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)isoquinoline can be synthesized through several methods. One common method involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. Another method is the Pomeranz-Fritsch reaction, which involves the cyclization of an aromatic aldehyde with an aminoacetal under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis. Additionally, environmentally friendly methods, such as solvent-free reactions or reactions in water, are being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)isoquinoline is unique due to the presence of the methoxy group, which can enhance its solubility and influence its interaction with biological targets.

Properties

CAS No.

36710-74-4

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)isoquinoline

InChI

InChI=1S/C16H13NO/c1-18-14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-11H,1H3

InChI Key

VRGXPRJRDIGSKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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